1-[2-methyl-4-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]benzimidazol-3-yl]ethanone;hydrochloride
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Overview
Description
1-[2-methyl-4-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]benzimidazol-3-yl]ethanone;hydrochloride is a complex organic compound that belongs to the class of pyrazolo[1,5-a]benzimidazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-methyl-4-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]benzimidazol-3-yl]ethanone;hydrochloride typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate cyclization and substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
1-[2-methyl-4-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]benzimidazol-3-yl]ethanone;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, modifying the compound’s structure and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
1-[2-methyl-4-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]benzimidazol-3-yl]ethanone;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe for imaging biological processes.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 1-[2-methyl-4-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]benzimidazol-3-yl]ethanone;hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-[2-methyl-4-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]benzimidazol-3-yl]ethanone;hydrochloride include other pyrazolo[1,5-a]benzimidazoles and related heterocyclic compounds. Examples include:
- Pyrazolo[1,5-a]pyrimidines
- Pyrazolo[3,4-d]pyrimidines
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and structural features.
Properties
IUPAC Name |
1-[2-methyl-4-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]benzimidazol-3-yl]ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2.ClH/c1-13-17(14(2)23)18-21(8-7-20-9-11-24-12-10-20)15-5-3-4-6-16(15)22(18)19-13;/h3-6H,7-12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTUUJXHHPVGKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=CC=CC=C3N(C2=C1C(=O)C)CCN4CCOCC4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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